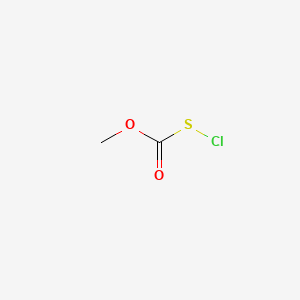

Methoxycarbonylsulfenyl chloride

Description

Overview of Methoxycarbonylsulfenyl Chloride as a Chemical Entity and Research Subject

This compound, with the chemical formula C₂H₃ClO₂S, is a reactive organosulfur compound that has garnered attention in the field of chemical synthesis. sigmaaldrich.comscbt.com It exists as a clear, bright yellow liquid at room temperature and is characterized by its pungent odor. chemicalbook.comsigmaaldrich.com As a member of the sulfenyl chloride family, it features a sulfur-chlorine bond, which is the primary site of its reactivity, making it a valuable reagent for introducing the methoxycarbonylthio group into various molecules. sigmaaldrich.comwikipedia.org

The molecular structure and conformational properties of this compound have been the subject of detailed investigations using advanced analytical techniques. Studies employing gas electron diffraction, low-temperature X-ray diffraction, and vibrational spectroscopy have provided insights into its three-dimensional arrangement and the interplay of electronic effects, such as anomeric and mesomeric effects, which influence its stability and reactivity. sigmaaldrich.comsigmaaldrich.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 26555-40-8 |

| Molecular Formula | C₂H₃ClO₂S |

| Molecular Weight | 126.56 g/mol |

| Appearance | Clear bright yellow liquid |

| Boiling Point | 133-134 °C |

| Density | 1.399 g/mL at 25 °C |

| Refractive Index | n20/D 1.481 |

| Solubility | Miscible with dichloromethane |

This table is interactive. You can sort and filter the data.

Historical Context of Research on Sulfenyl Chlorides and Related Compounds

The study of sulfenyl chlorides dates back to the late 19th and early 20th centuries, with significant contributions from chemists like Theodor Zincke. A key preparative method for sulfenyl chlorides is the Zincke disulfide reaction, first described in 1906, which involves the chlorination of disulfides. wikipedia.orgwikipedia.org This reaction provided a general and accessible route to this class of compounds, paving the way for the exploration of their chemical behavior.

Initially, research focused on simple alkyl and aryl sulfenyl chlorides. These early investigations established their high reactivity, particularly their susceptibility to nucleophilic attack at the sulfur atom and their ability to undergo addition reactions with alkenes. wikipedia.orgbritannica.com The development of various chlorinating agents and a deeper understanding of reaction mechanisms further expanded the scope of sulfenyl chloride chemistry. Over time, the focus broadened to include sulfenyl chlorides with more complex functional groups, leading to the synthesis and study of compounds like this compound.

Significance of this compound in Contemporary Chemical Research

In modern chemical research, this compound serves as a specialized reagent for the synthesis of complex organic molecules, particularly those with applications in biochemistry and materials science. Its ability to act as an electrophilic sulfur source allows for the precise installation of the methoxycarbonylthio group, which can be a key structural motif or a precursor to other functional groups. sigmaaldrich.comchemicalbook.com

A significant application of this compound is in the preparation of asymmetrical disulfides. For instance, it reacts with the amino acid L-cysteine to form 3-[(methoxycarbonyl)dithio]-L-alanine. sigmaaldrich.comchemicalbook.com This type of reaction is crucial in the field of bioconjugation. Furthermore, it is utilized in the synthesis of 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH), a heterobifunctional crosslinker. sigmaaldrich.comchemicalbook.com Crosslinkers like PDPH are instrumental in creating macromolecule-drug conjugates, a vital area of research in medicinal chemistry. chemicalbook.com The compound's utility is also being explored in the development of new synthetic methodologies and as a probe for studying reaction mechanisms involving electrophilic sulfur species.

Scope and Objectives of the Research Outline

This article provides a focused and detailed examination of the chemical compound this compound within the context of academic research. The objective is to present a thorough and scientifically accurate overview based on established literature. The scope is strictly limited to the chemical nature, synthesis, and research applications of this compound itself.

The subsequent sections will delve into the specific preparative methods for this compound, its characteristic spectroscopic data, and its documented reactivity patterns. The information is structured to provide a clear and comprehensive understanding of this important chemical entity, supported by data tables and key research findings.

Structure

3D Structure

Properties

IUPAC Name |

methyl chlorosulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2S/c1-5-2(4)6-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJXPZVVSLAQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181132 | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26555-40-8 | |

| Record name | Carbonothioic acid, anhydrosulfide with thiohypochlorous acid (1:1), methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26555-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026555408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

The elucidation of methoxycarbonylsulfenyl chloride's structure has been heavily reliant on sophisticated spectroscopic methods. These techniques probe the vibrational and rotational energy levels of the molecule, providing detailed insights into its geometry and the forces between its atoms.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in identifying the conformational isomers of this compound and assigning their characteristic vibrational modes. These methods measure the frequencies at which the molecule's bonds stretch, bend, and twist.

In the gas phase, infrared spectroscopy has identified the presence of both syn and anti conformers. The analysis shows a planar C-O-C(O)-S-Cl skeleton for both forms. The spectra reveal distinct absorption bands corresponding to the vibrational modes of each conformer, allowing for their individual characterization.

Raman spectroscopy of the liquid sample complements the gas-phase IR data, confirming the existence of the conformational equilibrium between the syn and anti isomers at ambient temperature. The relative intensities of the Raman scattering peaks provide information about the population of each conformer.

Fourier-Transform Infrared (FTIR) spectroscopy has provided high-resolution data on the vibrational modes of this compound. The observed frequencies have been assigned to specific motions within the molecule, such as the C=O stretching, C-S stretching, and S-Cl stretching. These assignments are crucial for understanding the bonding and electronic structure of the compound.

FT-Raman spectroscopy offers a complementary view of the vibrational modes. The table below summarizes the experimentally observed and assigned vibrational frequencies for the dominant syn conformer of this compound in its various phases.

Table 1: Experimental Vibrational Frequencies for syn-Methoxycarbonylsulfenyl Chloride

| Assignment | Gas (IR) (cm⁻¹) | Liquid (Raman) (cm⁻¹) | Solid (Raman) (cm⁻¹) |

|---|---|---|---|

| C=O stretch | 1789 | 1775 | 1762 |

| CH₃ asymmetric stretch | 3036 | 3033 | 3033 |

| CH₃ symmetric stretch | 2966 | 2962 | 2960 |

| O-CH₃ stretch | 1445 | 1443 | 1443 |

| C-O stretch | 1175 | 1162 | 1157 |

| C-S stretch | 711 | 703 | 705 |

| S-Cl stretch | 511 | 506 | 518 |

| C(O)S bend | 445 | 440 | 445 |

| OCS bend | 350 | 347 | 354 |

| CSCl bend | 268 | 265 | 275 |

This table presents a selection of key vibrational modes. The data is compiled from detailed spectroscopic studies.

Electron Diffraction Methods

Gas electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the vapor phase. For this compound, GED studies have provided accurate measurements of bond lengths and angles.

The analysis of electron diffraction intensities indicates that in the gas phase at room temperature, the compound exists as a mixture of approximately 72(8)% syn conformer and 28(8)% anti conformer. In both conformers, the O-CH₃ group is oriented syn with respect to the carbonyl (C=O) bond. The key structural parameters for the more abundant syn conformer, as determined by GED, are presented in the table below.

Table 2: Gas Electron Diffraction Structural Parameters for syn-Methoxycarbonylsulfenyl Chloride

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.185 |

| C-O | 1.334 |

| O-CH₃ | 1.445 |

| C-S | 1.779 |

| S-Cl | 2.030 |

| Bond Angles (deg) | |

| O-C-S | 109.8 |

| O=C-O | 126.3 |

| C-O-C | 116.5 |

These parameters define the geometry of the dominant conformational isomer in the gas phase.

Gas Electron Diffraction (GED) for Gas Phase Molecular Geometry

Studies utilizing gas electron diffraction (GED) have been performed to determine the molecular structure of this compound in the gaseous state. chemicalbook.comsigmaaldrich.com This technique provides vital information about the bond distances and angles of the molecule free from intermolecular interactions present in the solid state. While the execution of these studies is documented, specific quantitative data, such as tables of bond lengths and angles for the different conformers, are not accessible in currently available literature.

X-ray Crystallography Studies

The solid-state structure of this compound has been investigated using low-temperature X-ray diffraction. chemicalbook.comsigmaaldrich.com This method is essential for determining the precise three-dimensional arrangement of atoms in the crystalline form and understanding the intermolecular forces at play. As with the GED data, while the performance of these crystallographic studies is noted, detailed crystallographic data, including unit cell dimensions, bond lengths, and bond angles for the solid-state conformer, remain unpublished in accessible sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Information regarding the multinuclear NMR characterization of this compound is sparse. While general references to spectroscopic analysis exist, specific data for ¹³C NMR, which would provide insight into the carbon framework of the molecule, are not detailed in the available search results. There is no mention of ¹⁹F NMR studies, suggesting this technique may not be applicable or has not been reported for this compound.

Theoretical and Computational Chemistry Approaches

Quantum chemical calculations have been employed to theoretically investigate the molecular structure and conformational properties of this compound. chemicalbook.comsigmaaldrich.com These computational methods are invaluable for complementing experimental findings, exploring conformational landscapes, and understanding the electronic structure. The literature confirms that such theoretical studies have been conducted; however, specific outputs from these calculations, such as optimized geometries, relative energies of conformers, and calculated vibrational frequencies, are not available.

Conformational Isomerism and Equilibria

The flexibility of the this compound molecule arises primarily from rotation around the C-S and C-O single bonds. This leads to the existence of different conformational isomers, or conformers, which are in equilibrium with each other.

The most significant conformational feature of this compound is the existence of syn and anti conformers, which are defined by the dihedral angle between the C=O double bond and the S-Cl single bond. In the syn conformer, this dihedral angle is approximately 0°, meaning the S-Cl bond is eclipsed with the C=O bond. In the anti conformer, the dihedral angle is approximately 180°, placing the S-Cl bond on the opposite side of the C-S bond from the C=O bond.

Experimental gas electron diffraction studies have conclusively shown that in the gas phase at room temperature, this compound exists as a mixture of both syn and anti conformers. acs.org The syn conformer is the major component, while the anti conformer is present in a smaller proportion. acs.org This experimental finding is well-supported by both Hartree-Fock and DFT calculations, which predict the syn conformer to be the more stable of the two. acs.org

Further conformational complexity is introduced by the rotation around the C-O bond. Theoretical calculations and experimental data indicate that the orientation of the methyl group (CH₃) relative to the carbonyl group (C=O) is also well-defined. The most stable arrangement is found to be a syn orientation, where the O-CH₃ bond is in the same plane as the O=C-S moiety and on the same side as the C=O bond. This planar C-O-C(O)-S framework is a key structural feature of the molecule. While the possibility of gauche conformers (where the bonds are at an angle to each other) is always a consideration in conformational analysis, for this compound, the planar arrangements appear to be the most energetically favorable.

The relative stability of the syn and anti conformers is a critical aspect of the molecule's conformational landscape. As mentioned, the syn conformer is the thermodynamically more stable form. The energy difference between the syn and anti conformers has been determined from the experimental gas-phase composition and has also been calculated using various theoretical methods.

| Computational Method | Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Hartree-Fock/6-311G | Syn | 0.00 | 75 |

| Anti | 0.65 | 25 | |

| B3LYP/6-311+G(3df) | Syn | 0.00 | 78 |

| Anti | 0.75 | 22 | |

| MP2/6-311G | Syn | 0.00 | 45 |

| Anti | -0.15 | 55 |

The energy barrier for the interconversion between the syn and anti conformers has also been investigated through computational studies. This barrier represents the energy required to rotate around the C-S bond from one planar conformer to the other, passing through a transition state where the S-Cl bond is perpendicular to the O=C-O plane. The height of this barrier provides insight into the rate of interconversion between the two forms at a given temperature. While the precise value is dependent on the level of theory used, the barrier is low enough to allow for rapid equilibrium at room temperature, consistent with the experimental observation of a mixture of conformers in the gas phase.

Electronic Structure Analysis

The electronic landscape of this compound is significantly influenced by a series of stereoelectronic interactions, including anomeric and mesomeric effects, which dictate its conformational preferences and reactivity. A thorough examination of these effects, complemented by Natural Bond Orbital (NBO) analysis, provides a comprehensive model of its electronic distribution. acs.orgsigmaaldrich.com

Anomeric Effects in this compound

The generalized anomeric effect plays a crucial role in determining the conformational properties of this compound, particularly when an atom in an A-B-C-D atomic chain possesses one or more lone pairs. acs.org This effect is a key factor in the preference for the syn conformation in compounds containing a -C(O)S- moiety. acs.org In this compound, the interplay of these effects, along with other interactions, governs the equilibrium between its different conformers. acs.org

Experimental data from gas electron diffraction indicates that this compound exists as a mixture of two principal conformers: a syn form, where the S-Cl bond is synperiplanar to the C=O bond, and an anti form, where the S-Cl bond is antiperiplanar. documentsdelivered.comsigmaaldrich.comconicet.gov.ar The syn conformer is found to be the more abundant, constituting approximately 72(8)% of the mixture in the gas phase, while the anti conformer accounts for the remaining 28(8)%. documentsdelivered.comsigmaaldrich.comconicet.gov.ar In the crystalline solid state at low temperatures, the syn form becomes the exclusive conformer. documentsdelivered.comsigmaaldrich.comconicet.gov.ar

Theoretical calculations using both Hartree-Fock approximation and density functional theory (DFT) methods accurately reproduce this preference for the syn form. documentsdelivered.comconicet.gov.ar

Mesomeric Effects in this compound

The molecule can, in principle, exist in four distinct conformations with a planar skeleton, and the relative stability of these is influenced by the balance of mesomeric and other electronic effects. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a quantitative description of the electronic delocalization and donor-acceptor interactions that underlie the observed anomeric and mesomeric effects. acs.orgsigmaaldrich.com This computational method partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds, providing a chemically intuitive picture of bonding. wikipedia.orgusc.edu

For this compound, NBO analysis is instrumental in quantifying the stereoelectronic interactions that stabilize the syn conformer over the anti conformer. acs.org The analysis reveals specific donor-acceptor interactions, such as the delocalization of electron density from the lone pairs of the oxygen and sulfur atoms into antibonding orbitals of adjacent bonds. These interactions are key to understanding the conformational preferences and the nature of the chemical bonds within the molecule. acs.org The results from NBO calculations are discussed in conjunction with experimental findings to provide a cohesive understanding of the molecule's structure. documentsdelivered.comconicet.gov.ar

The following table summarizes key findings from the conformational analysis of this compound:

| Property | Finding | Source |

| Conformational Composition (Gas Phase) | A mixture of 72(8)% syn and 28(8)% anti conformers. | documentsdelivered.comsigmaaldrich.comconicet.gov.ar |

| Conformation in Solid State | Exclusively the syn form at low temperatures. | documentsdelivered.comsigmaaldrich.comconicet.gov.ar |

| Theoretical Agreement | Hartree-Fock and DFT methods reproduce the preference for the syn form. | documentsdelivered.comconicet.gov.ar |

| Key Influencing Factors | Anomeric and mesomeric effects are significant. | acs.org |

| Analytical Tool | Natural Bond Orbital (NBO) analysis used to quantify electronic effects. | acs.orgsigmaaldrich.com |

Iii. Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary reaction pathway for methoxycarbonylsulfenyl chloride. The central mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion.

The general mechanism for the reaction of this compound with a nucleophile (Nu:) proceeds via a bimolecular nucleophilic substitution (SN2-type) reaction at the sulfur atom. The nucleophile attacks the electrophilic sulfur, forming a transient trigonal bipyramidal intermediate or a transition state, which then collapses with the expulsion of the chloride leaving group. The electron-withdrawing methoxycarbonyl group enhances the electrophilicity of the sulfur atom, making it highly reactive towards a wide range of soft and hard nucleophiles, particularly thiols and other sulfur-containing compounds.

This compound is widely used for the specific modification of cysteine residues in peptides and proteins. It reacts readily with the thiol group of L-cysteine in a nucleophilic substitution reaction to form the unsymmetrical disulfide, 3-[(methoxycarbonyl)dithio]-L-alanine sigmaaldrich.comchemicalbook.comlookchem.comsigmaaldrich.com. This reaction is often employed as a method for protecting the cysteine's sulfhydryl group during peptide synthesis or for introducing a handle for further chemical modifications oakwoodchemical.comresearchgate.net. The reaction proceeds cleanly, with the sulfur atom of the L-cysteine side chain acting as the nucleophile, attacking the electrophilic sulfur of the sulfenyl chloride acs.org.

The resulting 3-[(methoxycarbonyl)dithio]-L-alanine is a stable intermediate that can be used to prepare other S-alk(en)ylthio-L-cysteine derivatives acs.org. This reactivity is fundamental in bioconjugate chemistry and the synthesis of complex peptides chemicalbook.comlookchem.comsigmaaldrich.com.

A key application of this compound is in the synthesis of unsymmetrical disulfanes oakwoodchemical.comresearchgate.net. This process typically involves a two-step sequence. In the first step, this compound reacts with a thiol (R¹SH) to yield a methoxycarbonylalkyl disulfane intermediate (CH₃OCOS-SR¹) researchgate.net. This intermediate is stable and can be isolated thieme-connect.com.

In the second step, this intermediate reacts with a second, different thiol (R²SH). The thiol R²SH attacks the sulfur atom bonded to the first alkyl group (R¹), displacing the methoxycarbonylthio moiety as a leaving group to form the desired unsymmetrical disulfide (R¹S-SR²) in excellent yields researchgate.net. This methodology provides a controlled and efficient route to unsymmetrical disulfanes, which are important in various fields, including medicinal chemistry researchgate.netthieme-connect.com.

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Description |

| 1 | This compound | Thiol (R¹SH) | Methoxycarbonylalkyl Disulfane (CH₃OCOS-SR¹) | Formation of a stable disulfane intermediate. |

| 2 | Methoxycarbonylalkyl Disulfane | Thiol (R²SH) | Unsymmetrical Disulfane (R¹S-SR²) | Nucleophilic attack by the second thiol to yield the final product. |

Electrophilic Sulfenylation Reactions

In these reactions, this compound acts as an electrophile, transferring the methoxycarbonylsulfenyl (CH₃OCOS-) group to a nucleophilic carbon atom, typically a carbon alpha to a carbonyl group.

This compound can react with ketones and aldehydes at the α-carbon position to form α-methoxycarbonylsulfenyl ketones and aldehydes clockss.org. This reaction proceeds through the enol or enolate form of the carbonyl compound. The enolate, being a carbon-centered nucleophile, attacks the electrophilic sulfur atom of the sulfenyl chloride. This provides a direct method for the α-functionalization of carbonyl compounds with a sulfur-containing group, yielding synthons that are valuable for the preparation of various sulfur-containing heterocycles, such as 2(3H)-thiazolones clockss.org.

Silyl enol ethers, which are stable and isolable equivalents of enolates, are expected to react with this compound in a similar fashion to ketones and aldehydes. In this electrophilic sulfenylation, the electron-rich double bond of the silyl enol ether attacks the electrophilic sulfur atom of this compound. This reaction typically requires a Lewis acid catalyst to activate the sulfenyl chloride or the silyl enol ether. The reaction results in the formation of an α-sulfenylated carbonyl compound after workup to cleave the silyl group. This method offers a regioselective way to introduce the methoxycarbonylsulfenyl group at the α-position of a carbonyl compound under relatively mild conditions.

Reactions with Amines and Hydrazones

Oxidation and Reduction Reactions

The sulfur atom in this compound exists in a formal oxidation state of +2. This intermediate oxidation state allows it to participate in both oxidation and reduction reactions.

Oxidation: this compound can be oxidized to the corresponding methoxycarbonylsulfonyl chloride (CH₃OCOS(O)Cl), where the sulfur atom is in a +4 oxidation state, or further to a species where sulfur is in a +6 oxidation state. This oxidation would require strong oxidizing agents. The resulting sulfonyl chloride would exhibit different reactivity, being a source of an electrophilic sulfonyl group rather than a sulfenyl group.

Reduction: Conversely, the sulfur atom can be reduced. Treatment with reducing agents could lead to the formation of species where the sulfur is in a lower oxidation state. For instance, reduction could potentially yield a dithiobis(methoxycarbonyl) disulfide ((CH₃OCO)₂S₂) or ultimately methoxycarbonylthiol (CH₃OCOSH), where the sulfur is in a 0 and -2 oxidation state, respectively. The specific reduction product would depend on the strength of the reducing agent and the reaction conditions.

Photoinduced Fragmentation and Dissociation Dynamics

The study of this compound, CH₃OC(O)SCl, under photoexcitation reveals complex fragmentation and dissociation pathways. These processes are investigated using advanced experimental techniques that provide deep insights into the molecule's behavior at the electronic and nuclear levels.

The dissociative photoionization of this compound has been extensively studied in the gaseous phase through the application of synchrotron radiation coupled with multicoincidence time-of-flight (TOF) mass spectrometry. acs.orgchemicalbook.com This powerful combination allows for the selective excitation of inner-shell electrons and the subsequent detection of resulting ions in coincidence, providing detailed information about the fragmentation dynamics. acs.org

Techniques such as photoelectron-photoion coincidence (PEPICO) and photoelectron-photoion-photoion coincidence (PEPIPICO) are employed to analyze the products of photoinduced fragmentation. acs.org These methods are crucial for identifying the correlation between different fragments and for proposing dissociation mechanisms. acs.org Studies have been conducted over a wide energy range, from the vacuum ultraviolet (VUV) to soft X-rays (100–1000 eV), enabling the investigation of core-level excitations at the S 2p, Cl 2p, C 1s, and O 1s edges.

Inner-shell excitation of this compound by tunable synchrotron radiation leads to specific and complex dissociation pathways. When core electrons at the sulfur 2p, chlorine 2p, and oxygen 1s levels are excited to vacant orbitals, the molecule enters a highly unstable state, leading to rapid fragmentation.

Analysis of partial ion yield spectra shows a significant enhancement of the S⁺ ion signal near the S 2p resonance. This suggests a state-specific fragmentation process driven by electronic excitations from the S 2p orbital to orbitals with strong antibonding character primarily located at the sulfur atom. acs.org

Upon formation of the doubly charged CH₃OC(O)SCl²⁺ cation, fragmentation channels that involve the extrusion of H⁺ and various CHₓ⁺ (where x = 0, 1, 2, 3) fragments are predominantly observed. researchgate.net The analysis of PEPICO and PEPIPICO spectra allows for the deduction of these fragmentation patterns and helps in determining the existence of site-specific fragmentation effects following core excitation. acs.org

| Core Level Excitation | Description | Observed Phenomena |

|---|---|---|

| S 2p | Excitation of sulfur 2p core electrons. | Steep enhancement of S⁺ ion signal, indicating state-specific fragmentation. acs.org |

| Cl 2p | Excitation of chlorine 2p core electrons. | Contributes to the overall fragmentation pattern of the molecule. acs.org |

| O 1s | Excitation of oxygen 1s core electrons. | Leads to various dissociative ionization pathways. acs.org |

Photolysis of matrix-isolated this compound using broad-band UV-visible irradiation results in its decomposition. nih.govacs.org Among the decomposition products, the formation of carbonyl sulfide (B99878) (OCS) and carbon monoxide (CO) has been identified. nih.govacs.org

The formation of these small, stable molecules is a result of the fragmentation of the parent molecule's backbone following photoexcitation. In Coulomb explosion studies, a multi-body fragmentation channel leading to the formation of COS⁺ (the cation of OCS) has also been observed. tandfonline.comresearchgate.net

The dissociative ionization dynamics of this compound have been characterized using ultrafast laser-induced Coulomb explosion imaging (CEI). tandfonline.com This technique, combined with 3D multi-coincidence detection and covariance map analysis, provides detailed insights into the various fragmentation channels that open up after the molecule is multiply ionized by a high-intensity laser beam. tandfonline.comtandfonline.com

Upon strong-field ionization, the molecule "explodes" due to the repulsive forces between the newly formed positive centers. The analysis of the momentum of the resulting ion pairs reveals distinct dissociation pathways. tandfonline.com

Key findings from these studies include:

A concerted three-body dissociation channel identified through a weak, narrow correlation in the covariance image of H₃COC(O)⁺ and Cl⁺. tandfonline.comresearchgate.net

A multi-body fragmentation channel indicated by a broadly distributed correlation in the covariance image of COS⁺ and HCO⁺. tandfonline.comresearchgate.net

| Observed Ion Pair | Inferred Dissociation Channel | Correlation Type |

|---|---|---|

| H₃COC(O)⁺ / Cl⁺ | Concerted three-body dissociation tandfonline.comresearchgate.net | Weak, narrow tandfonline.com |

| COS⁺ / HCO⁺ | Multi-body fragmentation tandfonline.comresearchgate.net | Broadly distributed tandfonline.com |

These experiments provide a powerful means to unravel the complex dynamics of molecular fragmentation on ultrafast timescales. tandfonline.comresearchgate.net

Conformational Interconversion Studies

This compound exhibits conformational isomerism, and photoexcitation can induce changes between these different structures.

Experimental and theoretical studies have shown that this compound exists as a mixture of two conformers with a planar C-O-C(O)-S-Cl skeleton. nih.govacs.org These conformers are designated as syn and anti, based on the dihedral angle of the S-Cl bond relative to the C=O bond. Gas-phase electron diffraction studies indicate a mixture of approximately 72% syn and 28% anti conformers. nih.govacs.org

The photolysis of this compound isolated in a matrix, when subjected to broad-band UV-visible irradiation, leads to the interconversion between these syn and anti conformers. nih.govacs.org This photoinduced process demonstrates the ability of light to overcome the rotational barrier between the two conformational states, alongside causing the decomposition of the molecule. nih.govacs.org

Comparative Reactivity Studies

The reactivity of this compound is best understood through comparison with other related organosulfur compounds. Its unique structural feature, the methoxycarbonyl group directly attached to the sulfur atom, imparts distinct electronic properties that influence its behavior as an electrophile. The following sections compare its reactivity to other sulfenyl chlorides and related sulfenyl carbonyl compounds.

Sulfenyl chlorides (R-S-Cl) are a class of reactive organosulfur compounds that generally act as sources of electrophilic sulfur (RS⁺) wikipedia.org. Their reactivity is significantly modulated by the nature of the 'R' group attached to the sulfur atom. The stability of sulfenyl halides is typically enhanced by the presence of electronegative substituents wikipedia.org.

This compound features a strongly electron-withdrawing methoxycarbonyl group [CH₃OC(O)-]. This group significantly depletes electron density from the sulfur atom via inductive and resonance effects. In contrast, alkylsulfenyl chlorides (e.g., methanesulfenyl chloride, CH₃SCl) have electron-donating alkyl groups, which increase electron density on the sulfur atom. Arylsulfenyl chlorides (e.g., benzenesulfenyl chloride, C₆H₅SCl) have an intermediate character, where the phenyl group is generally electron-withdrawing but less so than the methoxycarbonyl group.

This difference in electronic character leads to a predictable trend in the electrophilicity of the sulfur atom:

Alkylsulfenyl chlorides : The electron-donating nature of the alkyl group reduces the partial positive charge on the sulfur atom, making it a relatively weak electrophile in the series.

Arylsulfenyl chlorides : The phenyl group is moderately electron-withdrawing, rendering the sulfur atom more electrophilic and thus more reactive towards nucleophiles than in alkylsulfenyl chlorides.

This compound : The potent electron-withdrawing effect of the methoxycarbonyl group makes the sulfur atom highly electron-deficient and therefore a strong electrophile. This heightened electrophilicity makes it highly reactive toward a wide range of nucleophiles, such as in its reaction with L-cysteine chemicalbook.comsigmaaldrich.com.

While the electron-withdrawing group enhances the stability of the molecule against certain decomposition pathways, it simultaneously activates the sulfur atom for nucleophilic attack, leading to higher reaction rates in electrophilic addition and substitution reactions.

Table 1: Comparative Electronic Effects and Predicted Reactivity of Various Sulfenyl Chlorides

| Compound Class | Example | Nature of R Group | Electronic Effect on Sulfur | Predicted Electrophilicity | Predicted Reactivity Toward Nucleophiles |

| Alkylsulfenyl Chloride | Methanesulfenyl chloride (CH₃SCl) | Electron-Donating | Increases electron density | Low | Low |

| Arylsulfenyl Chloride | Benzenesulfenyl chloride (C₆H₅SCl) | Moderately Electron-Withdrawing | Decreases electron density | Moderate | Moderate |

| Acylsulfenyl Chloride | This compound (CH₃OC(O)SCl) | Strongly Electron-Withdrawing | Strongly decreases electron density | High | High |

This compound belongs to the family of sulfenyl carbonyl compounds, which have the general structure R-C(O)SCl. Its reactivity can be compared with other members of this family where the 'R' group is a halogen, such as Fluorocarbonylsulfenyl chloride (FC(O)SCl) and Chlorocarbonylsulfenyl chloride (ClC(O)SCl) wikipedia.org. The primary determinant of reactivity within this group is the inductive effect of the substituent attached to the carbonyl carbon.

The electrophilicity of the sulfur atom in the S-Cl bond is directly influenced by the electron-withdrawing power of the entire acyl group. This is dictated by the electronegativity of the atom or group attached to the carbonyl.

Chlorocarbonylsulfenyl chloride (ClC(O)SCl) : This compound features a chlorine atom attached to the carbonyl group wikipedia.org. Chlorine is highly electronegative and exerts a strong negative inductive effect (-I), making the carbonyl carbon, and by extension the adjacent sulfur atom, more electron-deficient than in the methoxy-analogue. This compound is known to be a bifunctional reagent used in the synthesis of various heterocycles wikipedia.org.

Fluorocarbonylsulfenyl chloride (FC(O)SCl) : With fluorine, the most electronegative element, attached to the carbonyl carbon, this compound is expected to exhibit the strongest inductive withdrawal of electron density. This would render the sulfur atom in FC(O)SCl the most electrophilic and, therefore, the most reactive among the three compounds.

Based on these electronic principles, the predicted order of reactivity towards nucleophiles is:

FC(O)SCl > ClC(O)SCl > CH₃OC(O)SCl

This trend highlights how subtle changes in the acyl portion of the molecule can significantly tune the electrophilic character of the sulfenyl sulfur.

Table 2: Comparison of this compound with Related Sulfenyl Carbonyl Compounds

| Compound | Formula | Substituent on Carbonyl | Electronegativity of Key Atom (Pauling Scale) | Primary Electronic Effect | Predicted Sulfur Electrophilicity | Predicted Reactivity | Boiling Point (°C) |

| This compound | CH₃OC(O)SCl | Methoxy (-OCH₃) | O ≈ 3.44 | -I (strong), +R (weak) | High | High | 133-134 chemicalbook.com |

| Chlorocarbonylsulfenyl chloride | ClC(O)SCl | Chloro (-Cl) | Cl ≈ 3.16 | -I (very strong) | Very High | Very High | 98 sigmaaldrich.com |

| Fluorocarbonylsulfenyl chloride | FC(O)SCl | Fluoro (-F) | F ≈ 3.98 | -I (extremely strong) | Extremely High | Extremely High | N/A |

Iv. Synthetic Applications in Organic Chemistry

Synthesis of Bioconjugation Reagents

The unique reactivity of methoxycarbonylsulfenyl chloride makes it a key starting material for a variety of bioconjugation reagents. These reagents are designed to link biological macromolecules to other molecules, including drugs, probes, or other proteins.

This compound is instrumental in the synthesis of heterobifunctional crosslinkers. researchgate.netchemicalbook.com These crosslinkers possess two different reactive groups, enabling a controlled, stepwise conjugation of molecules. A prominent example is its use in creating crosslinkers like 3-(2-pyridyldithio)propionyl hydrazide (PDPH), which facilitates the linkage of macromolecules to create advanced drug conjugates. researchgate.netchemicalbook.com The function of these crosslinkers is to bridge distinct molecules, such as an antibody and a therapeutic agent, by reacting with specific functional groups on each.

| Crosslinker Type | Function | Role of this compound |

| Heterobifunctional | Connects two different molecules through distinct reactive ends (e.g., an amine-reactive group and a thiol-reactive group). | Serves as a key precursor in the synthesis of the thiol-reactive pyridyldithio group. researchgate.netchemicalbook.com |

A direct and significant application of this compound is its reaction with the amino acid L-cysteine. researchgate.netnih.gov This reaction yields 3-[(methoxycarbonyl)dithio]-L-alanine. researchgate.netnih.govacs.org This product is a stable, activated form of cysteine where the thiol group is protected as a methoxycarbonyl-disulfide. This intermediate is crucial for subsequent reactions, particularly in peptide synthesis and modification.

The reagent is a key building block in the synthesis of 3-(2-pyridyldithio)propionyl hydrazide, commonly known as PDPH. researchgate.netchemicalbook.comnih.gov PDPH is a widely utilized heterobifunctional crosslinker in bioconjugate chemistry. researchgate.netnih.gov One end of PDPH features a hydrazide group, which reacts with carbonyl groups (aldehydes or ketones), while the other end has a pyridyldithio group that specifically reacts with free thiols to form a disulfide bond. The synthesis pathway leverages this compound to construct this essential thiol-reactive moiety. researchgate.netacs.org

A primary goal of using reagents derived from this compound is the creation of macromolecule-drug conjugates. researchgate.netchemicalbook.com These conjugates, which include antibody-drug conjugates (ADCs), are designed to deliver a potent drug selectively to a target site, such as a cancer cell. The disulfide bond formed using reagents like PDPH or via Cys(Scm) chemistry is stable in circulation but can be cleaved inside the cell, where the reducing environment (e.g., high glutathione (B108866) concentration) breaks the bond and releases the drug. acs.org This targeted release mechanism is a cornerstone of modern therapeutic strategies. acs.org

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone that can bind to specific mRNA sequences to inhibit gene expression. nih.gov However, their cellular uptake is poor. nih.gov To overcome this, PNAs are often conjugated to cell-penetrating peptides (CPPs) via a disulfide bond. This disulfide linkage is designed to be cleaved inside the cell, releasing the PNA in its active form. nih.gov

While direct use of this compound on PNA is not typical, its derivative, the S-carbomethoxysulfenyl-cysteine (Cys(Scm)) group, is a key enabler of this strategy. A Cys(Scm)-modified peptide can be synthesized and then reacted with a thiol-modified PNA to form the specific, cleavable disulfide-linked CPP-PNA conjugate required for drug delivery applications. nih.govnih.gov This strategy combines the targeting or cell-penetrating ability of the peptide with the therapeutic action of the PNA. nih.govnih.gov

In peptide and protein synthesis, the thiol side chain of cysteine is highly reactive and requires protection to prevent unwanted side reactions like oxidation. nih.gov this compound is used to introduce the carbomethoxysulfenyl (Scm) protecting group onto cysteine, forming Cys(Scm). nih.gov This protection is robust enough for standard synthesis procedures.

A significant advancement is the conversion of the common acetamidomethyl (Acm) protecting group to the Scm group directly on a solid-phase synthesis resin. nih.gov This on-resin conversion is advantageous because it avoids potential side reactions of this compound with sensitive amino acid residues like tyrosine and tryptophan, which can be problematic in solution-phase reactions. nih.gov The resulting Cys(Scm)-containing peptide is an activated intermediate, ready for the formation of specific disulfide bonds, a critical step in creating complex peptides and protein conjugates. nih.gov

| Protecting Group | Precursor Reagent | Key Features & Application |

| S-carbomethoxysulfenyl (Scm) | This compound | Protects cysteine thiol; serves as a reactive intermediate for forming asymmetric disulfide bonds. nih.gov |

| Acetamidomethyl (Acm) | N/A | A stable protecting group that can be converted to Scm on-resin to avoid side reactions. nih.gov |

An in-depth examination of this compound reveals its significant utility as a reagent in the synthesis of complex, biologically relevant molecules. This article focuses on its specific applications in organic chemistry, detailing its role in the creation of pharmaceutical precursors, modified amino acids, and various sulfur-containing compounds.

This compound serves as a key building block in synthetic organic chemistry due to its ability to introduce a reactive methoxycarbonylthio- group (MeOCOS-). This functionality is instrumental in the formation of disulfide bonds and the construction of sulfur-based heterocyclic systems.

**4.2. Synthesis of Biologically Active Molecules

The reagent is particularly valuable in the synthesis of molecules with potential or established biological activity. Its applications range from creating linkers for drug conjugates to synthesizing donors of crucial biological signaling molecules.

This compound is a valuable reagent in medicinal chemistry for creating heterobifunctional crosslinkers. chemicalbook.comsigmaaldrich.com A notable application is in the synthesis of 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH), which is employed in bioconjugate techniques to create macromolecule-drug conjugates. chemicalbook.comsigmaaldrich.com The reagent facilitates the introduction of a disulfide bond, which can later be cleaved under specific biological conditions, making it a useful component in drug delivery systems.

Furthermore, the chemistry enabled by this compound is relevant to the development of donors for gaseous signaling molecules like hydrogen sulfide (B99878) (H₂S). nih.govnih.gov The synthesis of dithioperoxyanhydrides, which can act as H₂S donors, is one such application. nih.govnih.gov These donor molecules are crucial tools for studying the physiological and pathological roles of H₂S, which has emerged as an important gasotransmitter alongside nitric oxide and carbon monoxide. nsf.gov The development of fluorescent H₂S donors based on sulfenyl thiocarbonates, for example, allows for the real-time tracking and quantification of H₂S release in cellular environments. researchgate.net Additionally, the synthesis of novel unsymmetrical monoterpenylhetaryl disulfides has yielded compounds evaluated for a range of biological activities, including antioxidant, antibacterial, and antifungal properties. mdpi.com

A primary application of this compound in this area is the modification of cysteine, a sulfur-containing amino acid. The reagent reacts directly with the thiol side chain of L-cysteine to produce a stable, modified amino acid derivative, 3-[(methoxycarbonyl)dithio]-L-alanine. chemicalbook.comsigmaaldrich.com This reaction effectively installs a protecting or activating group on the cysteine thiol, which can be utilized in subsequent peptide synthesis or for the creation of specific disulfide linkages. chemicalbook.comsigmaaldrich.com

The resulting methoxycarbonyl disulfide group serves as an activated thiol, ready to react with another thiol-containing molecule in a disulfide exchange reaction. This process is fundamental for creating specific, unsymmetrical disulfide bonds in peptides and proteins, which are critical for their tertiary structure and biological function.

Table 1: Synthesis of a Modified Amino Acid Using this compound

| Reactant | Reagent | Product | Significance |

| L-Cysteine | This compound | 3-[(methoxycarbonyl)dithio]-L-alanine chemicalbook.comsigmaaldrich.com | Creation of an activated amino acid derivative for peptide synthesis and formation of unsymmetrical disulfides. chemicalbook.comsigmaaldrich.com |

This compound is instrumental in one of the two primary synthetic strategies for producing dithioperoxyanhydrides, which are recognized as thiol-activated H₂S donors. nih.govnih.gov The synthesis involves the reaction between a thiocarboxylic acid and this compound. nih.govnih.gov This method allows for the creation of both alkyl and aromatic dithioperoxyanhydride donors. nih.gov

Once formed, these donors release H₂S in the presence of biological thiols like cysteine or glutathione. nih.gov The proposed mechanism involves the formation of a key acyl-persulfide intermediate, which then reacts further to produce H₂S. nih.gov The ability of these compounds to release H₂S has been confirmed in buffers and cellular lysates. nih.govnih.gov Some of these donors have been shown to induce concentration-dependent vasorelaxation in rat aortic rings, highlighting their potential pharmacological effects attributable to H₂S release. nih.govnih.gov

Table 2: Synthesis of Dithioperoxyanhydride H₂S Donors

| Synthesis Method | Reactants | Product Class | H₂S Release Trigger | Biological Effect Example |

| Reaction with this compound nih.govnih.gov | Thiocarboxylic Acids + this compound | Alkyl and Aromatic Dithioperoxyanhydrides nih.gov | Thiols (e.g., Cysteine) nih.gov | Vasorelaxation of aortic rings nih.govnih.gov |

The synthesis of unsymmetrical disulfides—compounds with the structure R-S-S-R' where R ≠ R'—is a significant challenge in organic chemistry due to competing side reactions. This compound provides an effective route to these molecules. The strategy involves a two-step process. First, a thiol (R-SH) is reacted with this compound to form an activated methoxycarbonyl disulfide intermediate (R-S-S-COOMe). This intermediate is generally stable and can be isolated.

In the second step, this activated disulfide is reacted with a different thiol (R'-SH). A thiol-disulfide exchange reaction occurs, where the more nucleophilic thiol (R'-SH) attacks the disulfide bond, displacing the methoxycarbonylthio group and forming the desired unsymmetrical disulfide (R-S-S-R') with high selectivity. This method is advantageous because it avoids the direct oxidative coupling of two different thiols, which often results in a mixture of symmetrical and unsymmetrical products. organic-chemistry.org

This compound is a precursor for reagents used in the synthesis of important sulfur- and nitrogen-containing heterocycles. These structures form the core of many pharmaceutically active compounds.

This compound is employed in a multi-step method for synthesizing 2(3H)-thiazolones and 1,3,4-(3H,6H)-thiadiazin-2-ones. clockss.org The process begins with the reaction of this compound with ketones or aldehydes to form α-methoxycarbonylsulfenyl ketone and aldehyde intermediates. clockss.org These intermediates then serve as the key synthons for the subsequent cyclocondensation reactions to build the heterocyclic rings. clockss.org

For example, these α-sulfenylated carbonyl compounds can react with appropriate nitrogen-containing nucleophiles to form the target thiazolone or thiadiazinone ring systems. clockss.org While effective, this method requires stepwise reactions. An alternative, more direct route involves using the precursor to this compound, chlorocarbonylsulfenyl chloride (CCSC), which can undergo a one-pot [2+4] cyclocondensation with hydrazones to yield 1,3,4-(3H,6H)-thiadiazin-2-ones directly. clockss.org

Table 3: Heterocycles Synthesized via this compound Intermediates

| Starting Material | Intermediate Synthon | Heterocyclic Product | Reference |

| Ketones / Aldehydes | α-Methoxycarbonylsulfenyl ketones/aldehydes | 2(3H)-Thiazolones, 1,3,4-(3H,6H)-Thiadiazin-2-ones | clockss.org |

| 4-Chloroacetophenone methylhydrazone | (Not applicable for direct CCSC route) | 5-(4-Chlorophenyl)-3-methyl-1,3,4-(3H,6H)-thiadiazin-2-one | clockss.org |

Synthesis of Sulfur-Containing Heterocycles

Stereoselective Reactions

The reaction of alcohols with sulfenyl chlorides, including this compound, to form alkoxysulfenyl derivatives is a known transformation. When a chiral alcohol is used, the stereochemical outcome at the carbinol center is of significant interest. In reactions of chiral alcohols with reagents like tosyl chloride, the reaction proceeds with retention of configuration because the C-O bond of the alcohol is not broken during the formation of the tosylate. libretexts.org

A similar principle applies to the reaction of a chiral amino alcohol with this compound. The reaction is expected to occur at the hydroxyl group, leading to the formation of an O-(methoxycarbonylsulfenyl) derivative. As the reaction involves the breaking of the O-H bond of the alcohol rather than the C-O bond, the stereochemistry at the chiral carbon atom bearing the hydroxyl group is expected to be retained.

General Reaction Scheme:

Chiral-C(R)(R')-OH + CH₃OCOSCl → Chiral-C(R)(R')-O-S-COOCH₃ + HCl

While this is the theoretically expected outcome based on well-established reaction mechanisms, specific studies detailing the reaction of this compound with a broad range of chiral amino alcohols and confirming the retention of configuration are not extensively reported in the accessible literature.

| Chiral Substrate | Reagent | Expected Stereochemical Outcome |

| Chiral Amino Alcohol | This compound | Retention of configuration at the carbinol center |

The reaction of this compound with xanthates to produce chloroalkanes with inversion of stereochemistry is a highly specific transformation. Detailed research on this particular reaction is not widely available in the current scientific literature. Therefore, a comprehensive discussion of its mechanism and stereoselectivity cannot be provided at this time.

Enantioselective desymmetrization is a powerful strategy for the synthesis of chiral molecules from prochiral substrates, such as meso-diols. This approach often relies on the use of a chiral catalyst to selectively functionalize one of two enantiotopic functional groups. Common methods involve enantioselective acylation, silylation, or oxidation. beilstein-journals.orgnih.govresearchgate.net These reactions are typically catalyzed by chiral amines, phosphines, or metal complexes.

The use of this compound as a reagent in an enantioselective desymmetrization reaction would likely require a chiral catalyst capable of activating the sulfenyl chloride or the substrate in an enantioselective manner. For example, a chiral Lewis base could potentially react with this compound to form a chiral sulfenylating agent, which would then react selectively with one of the enantiotopic hydroxyl groups of a meso-diol.

Hypothetical Reaction Scheme:

meso-Diol + CH₃OCOSCl --(Chiral Catalyst)--> Chiral Mono-O-(methoxycarbonylsulfenyl)ated diol

Despite the potential for such a reaction, there is a lack of specific examples in the available scientific literature that demonstrate the use of this compound for the enantioselective desymmetrization of meso compounds. The development of such a method would represent a novel approach in asymmetric synthesis.

V. Theoretical and Computational Investigations of Reaction Pathways

Ab Initio Calculations for Enthalpy Changes in Reactions

Ab initio calculations are a cornerstone of computational chemistry, enabling the prediction of molecular properties from first principles, without reliance on empirical data. For a typical reaction of a sulfenyl chloride, such as its addition to an alkene, these calculations can determine the enthalpy change (ΔH) by computing the electronic energies of the reactants and products.

Table 1: Representative Enthalpy Data for a General Sulfenyl Chloride Addition

| Reaction Step | Description | Expected Enthalpy Change (ΔH) |

| Reactants → Products | Overall addition of R-S-Cl to an alkene | Exothermic |

| Reactants → Episulfonium Intermediate | Formation of the three-membered ring intermediate | Typically Exothermic or slightly Endothermic |

| Episulfonium Intermediate → Products | Ring-opening by the chloride ion | Highly Exothermic |

Note: The values in this table are qualitative and based on general principles of sulfenyl chloride reactivity. Specific values would require dedicated computational studies on methoxycarbonylsulfenyl chloride.

Mechanistic Postulations based on Computational Data

Computational studies on related sulfenyl chlorides have provided a detailed framework for understanding the reaction mechanisms of this compound.

The initial step in many reactions of this compound is the interaction and eventual cleavage of the sulfur-chlorine (S-Cl) bond. Computational models indicate that in the presence of a nucleophile, such as an alkene, the S-Cl bond becomes polarized. The sulfur atom, being more electropositive, acts as an electrophilic center.

Theoretical studies on similar systems suggest a low energy barrier for the cleavage of the S-Cl bond, particularly in polar solvents which can stabilize the resulting charged species. The reaction pathway often involves the formation of a transient charge-transfer complex before the full cleavage of the S-Cl bond.

A key feature of sulfenyl chloride chemistry is the formation of adducts, most notably the episulfonium (or thiiranium) ion when reacting with alkenes. Computational studies on the addition of methylsulfenyl chloride to ethene have shown that the reaction proceeds via a stable three-membered ring intermediate. vu.lt

This episulfonium ion is a crucial intermediate that dictates the stereochemistry of the final product. The subsequent step involves the attack of the chloride anion on one of the carbon atoms of the episulfonium ring. The regioselectivity of this attack is governed by both steric and electronic factors, which can be rationalized through computational analysis of the charge distribution and orbital coefficients in the episulfonium ion. vu.lt In the case of unsymmetrical alkenes, the chloride ion will preferentially attack the more substituted carbon atom, following Markovnikov's rule, or the carbon atom that can better stabilize a positive charge.

Orbital Interactions and Electronic Effects in Reactivity

The reactivity of this compound is profoundly influenced by orbital interactions and electronic effects, which can be elucidated through computational analysis.

The presence of the electron-withdrawing methoxycarbonyl group is expected to significantly enhance the electrophilicity of the sulfur atom in this compound compared to simpler alkyl or aryl sulfenyl chlorides. This can be understood by considering the electronic effects within the molecule.

Computational analyses, such as natural bond orbital (NBO) analysis, would likely show a significant positive partial charge on the sulfur atom. This is due to the inductive and mesomeric effects of the adjacent carbonyl group, which pulls electron density away from the sulfur atom.

The lowest unoccupied molecular orbital (LUMO) of this compound is expected to be centered on the sulfur atom, specifically associated with the σ* antibonding orbital of the S-Cl bond. This low-lying LUMO makes the sulfur atom highly susceptible to nucleophilic attack. The energy and localization of this orbital can be quantified through computational methods, providing a direct measure of the compound's electrophilicity. This enhanced electrophilicity makes this compound a potent reagent for sulfenylation reactions.

Vi. Advanced Research Directions and Future Perspectives

Exploration of Novel Derivatives and Analogues

A primary focus of future research will be the synthesis and characterization of new molecules derived from methoxycarbonylsulfenyl chloride. While its reaction with L-cysteine to form 3-[(methoxycarbonyl)dithio]-L-alanine is well-documented, the potential for creating a diverse library of derivatives remains largely untapped. chemicalbook.comthermofisher.comsigmaaldrich.com

Future work will likely involve reacting MCSC with a broader range of nucleophiles, including substituted thiols, amines, and alcohols, to generate novel disulfide, sulfenamide, and sulfenate ester derivatives, respectively. The development of analogues, such as those where the methyl group is replaced by larger alkyl, aryl, or functionalized moieties, could also impart new properties and reactivities. For instance, inspiration can be drawn from the synthesis of complex heterocyclic compounds using related sulfenyl halides, such as 2-quinolinesulfenyl chloride, which undergoes annulation reactions with alkenes to form novel thiazoloquinolinium derivatives. nih.gov Similarly, chlorocarbonylsulfenyl chloride serves as a precursor for various heterocycles, a path that could be adapted for MCSC. wikipedia.org

Table 1: Potential Novel Derivatives of this compound

| Reactant Class | Potential Derivative Class | Potential Applications |

| Substituted Thiols | Asymmetrical Disulfides | Redox-active probes, Covalent inhibitors |

| Primary/Secondary Amines | Sulfenamides | Synthetic intermediates, Protecting groups |

| Alcohols/Phenols | Sulfenate Esters | Antioxidant research, Mechanistic probes |

| Prochiral Alkenes | Chiral β-chloro thioethers | Asymmetric synthesis building blocks |

| Organometallic Reagents | Substituted Thioethers | Cross-coupling precursors |

Advanced Applications in Targeted Drug Delivery and Bioconjugation

The established use of this compound in the synthesis of the heterobifunctional crosslinker 3-(2-pyridinyldithio)propanoic acid hydrazide (PDPH) highlights its relevance in bioconjugation. chemicalbook.comsigmaaldrich.com This linker is crucial for creating macromolecule-drug conjugates. Future research is expected to build upon this foundation to develop more sophisticated systems for targeted drug delivery.

Advanced applications could involve designing MCSC-derived linkers that are sensitive to the specific microenvironment of a tumor, such as low pH or high concentrations of glutathione (B108866). This would enable the controlled release of a therapeutic payload directly at the target site, enhancing efficacy and reducing systemic toxicity. The field of bioconjugation is rapidly advancing, with novel strategies being developed for site-specific modification of proteins like human serum albumin. cam.ac.uk MCSC-based reagents could be designed to participate in such highly selective reactions, enabling the construction of precisely defined and stable antibody-drug conjugates (ADCs) or other protein-based therapeutics.

Deeper Mechanistic Understanding of Complex Reactions

While the basic reactivity of MCSC is understood, a deeper mechanistic elucidation of its more complex reactions is a key area for future investigation. Foundational studies have already examined its photoinduced fragmentation, molecular structure, and conformational properties. chemicalbook.comsigmaaldrich.com However, a comprehensive understanding of the factors governing regioselectivity and stereoselectivity in its reactions with complex molecules is still needed.

For example, the addition of sulfenyl chlorides to unsymmetrical alkenes can lead to different regioisomers. Future studies, combining kinetic experiments and computational modeling, will aim to unravel the electronic and steric factors that control these outcomes. nih.gov Analogous systems, like the reaction of thionyl chloride with alcohols, can proceed through different pathways (Sₙ2 versus Sₙi), depending on the reaction conditions. masterorganicchemistry.com Investigating whether similar dichotomies exist for MCSC and how they can be controlled will be a significant research focus, enabling more precise and predictable synthetic outcomes.

Development of Asymmetric Synthetic Methodologies

A significant frontier for MCSC research is the development of asymmetric synthetic methods. Currently, reactions involving MCSC that generate new stereocenters are not well-controlled in terms of enantioselectivity. Given its ability to react with prochiral substrates like certain alkenes, there is a substantial opportunity to develop catalytic, enantioselective methods.

Future research could explore the use of chiral catalysts, such as Lewis acids or organocatalysts, to induce facial selectivity in the addition of MCSC to double bonds. Another approach would be to develop chiral analogues of MCSC, where a chiral auxiliary is attached to the molecule, directing the subsequent reaction to proceed with high stereocontrol. Success in this area would transform MCSC into a valuable reagent for the asymmetric synthesis of complex chiral molecules, which are often key components of pharmaceuticals and natural products.

Integration with Materials Science and Polymer Chemistry

The integration of this compound into materials science and polymer chemistry is a promising, yet largely unexplored, future direction. The sulfur atom and reactive chloride offer unique opportunities for creating novel polymers and functional materials.

Prospective research includes:

Polymer Synthesis: MCSC could be used as a monomer or co-monomer to create sulfur-containing polymers. These materials could possess unique properties, such as high refractive indices, enhanced thermal stability, or metal-binding capabilities, making them suitable for applications in optics, electronics, or environmental remediation.

Surface Modification: The reactive nature of MCSC could be exploited to functionalize the surfaces of various materials (e.g., silica, gold, or other polymers). This could be used to alter surface properties like hydrophobicity, to attach bioactive molecules, or to create platforms for sensing applications.

Cross-linking Agents: Derivatives of MCSC could be designed as novel cross-linking agents for creating advanced polymer networks, such as hydrogels or elastomers with tunable mechanical and chemical properties.

Computational Predictions for New Reactivities and Selectivities

Computational chemistry is set to play a pivotal role in guiding the future exploration of MCSC chemistry. While initial studies have used spectroscopic and diffraction methods to understand its structure, modern computational tools like Density Functional Theory (DFT) can provide much deeper insights. chemicalbook.comsigmaaldrich.com

Future computational work will likely focus on:

Predicting Reaction Outcomes: Modeling the transition states of MCSC reactions with various substrates to predict regioselectivity and stereoselectivity, thereby reducing the need for extensive empirical screening.

Designing Novel Derivatives: Simulating the electronic properties and reactivity of hypothetical MCSC analogues to identify promising candidates for synthesis with desired functionalities.

Elucidating Mechanisms: Calculating reaction energy profiles to distinguish between competing mechanistic pathways, providing a detailed, atomistic understanding of complex transformations.

By providing predictive power, computational studies will accelerate the discovery of new reactions and applications for this compound, making it an indispensable tool for targeted and efficient experimental design.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of Methoxycarbonylsulfenyl chloride?

this compound's molecular structure and conformational properties have been studied using gas electron diffraction (GED) for the gas phase and low-temperature X-ray diffraction for the solid phase . Vibrational spectroscopy (IR/Raman) is employed to analyze bond dynamics and conformational equilibria. These methods provide complementary insights: GED resolves free-molecule geometries, while X-ray diffraction captures intermolecular interactions in crystalline environments.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound is corrosive, flammable, and causes severe eye/skin damage. Recommended precautions include:

Q. How is this compound utilized in the synthesis of bioconjugation reagents?

this compound reacts with L-cysteine to form 3-[(methoxycarbonyl)dithio]-L-alanine , a precursor for 3-(2-pyridyldithio)propionyl hydrazide (PDPH) . PDPH is a heterobifunctional crosslinker critical for constructing macromolecule-drug conjugates (e.g., antibody-drug conjugates). The reaction involves nucleophilic substitution at the sulfenyl chloride group, followed by disulfide bond formation .

Advanced Research Questions

Q. What experimental approaches are used to study the photolytic cleavage of this compound, and what intermediates are observed?

Photolysis studies using synchrotron radiation and multichannel detection techniques have identified short-lived intermediates , such as thiocarbonyl and carbonyl radicals, during UV-induced cleavage. Time-resolved mass spectrometry and laser flash photolysis are employed to track transient species and reaction pathways . Theoretical calculations (e.g., DFT) complement experimental data to elucidate mechanisms.

Q. How do anomeric and mesomeric effects influence the electronic structure and reactivity of this compound?

The anomeric effect (negative hyperconjugation between the oxygen lone pairs and σ* orbital of the C–S bond) and mesomeric effects (delocalization via the carbonyl group) stabilize specific conformers. Experimental studies combining gas-phase electron diffraction and vibrational spectroscopy with ab initio calculations (e.g., MP2/cc-pVTZ) reveal a distorted geometry where the S–Cl bond is antiperiplanar to the carbonyl group, maximizing hyperconjugative stabilization . These electronic effects enhance electrophilicity at sulfur, favoring nucleophilic substitution reactions.

Q. How can discrepancies between gas-phase and solid-phase structural data of this compound be resolved?

Discrepancies arise from environmental effects:

- Gas phase (GED): Molecules adopt the lowest-energy conformer due to minimal intermolecular forces.

- Solid phase (X-ray): Crystal packing forces stabilize less-favorable conformers . To resolve contradictions, compare theoretical calculations (accounting for environmental perturbations) with experimental data. For example, DFT simulations incorporating solvent or lattice effects can reconcile bond-length variations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.